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molecular formula C7H17NO B102788 7-Amino-1-heptanol CAS No. 19243-04-0

7-Amino-1-heptanol

Cat. No. B102788
M. Wt: 131.22 g/mol
InChI Key: KYJSXYQQYWMITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06013792

Procedure details

1-Acetoxy-7-acetamidoheptane (11.8 g, 54.3 mmol) was dissolved in 20 mL of methanol in a 200 mL round bottom flask. To this was added 50 mL of 40% aqueous hydrochloric acid and the mixture was heated at reflux for 60 hours. All volatiles were removed under reduced pressure. The desired 7-amino-1-heptanol was obtained as the crystalline hydrochloride salt, m.p. 74-81° C., MS: 131 (MH+).
Name
1-Acetoxy-7-acetamidoheptane
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][NH:12]C(=O)C)(=O)C.Cl>CO>[NH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:4]

Inputs

Step One
Name
1-Acetoxy-7-acetamidoheptane
Quantity
11.8 g
Type
reactant
Smiles
C(C)(=O)OCCCCCCCNC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
All volatiles were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCCCCCCO
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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